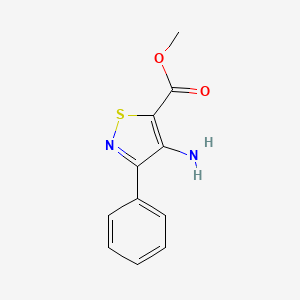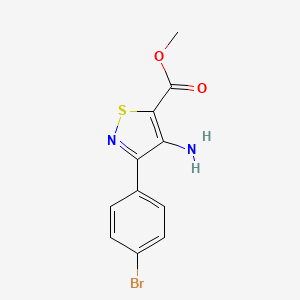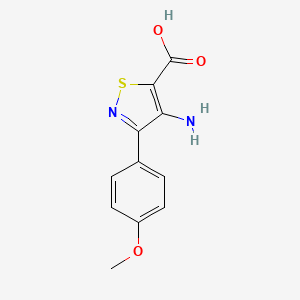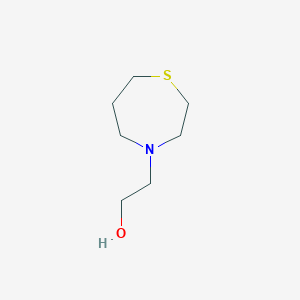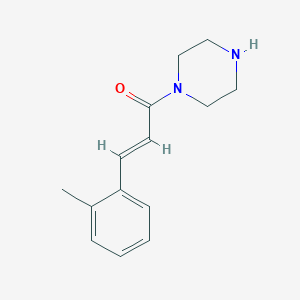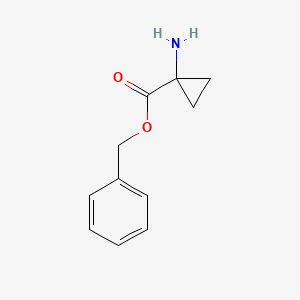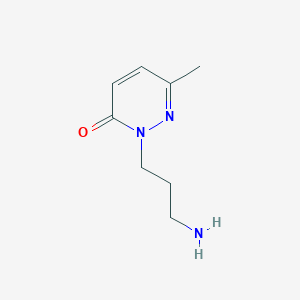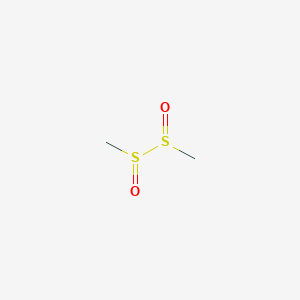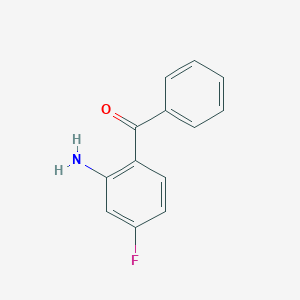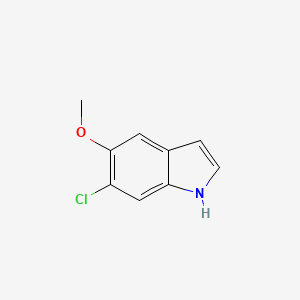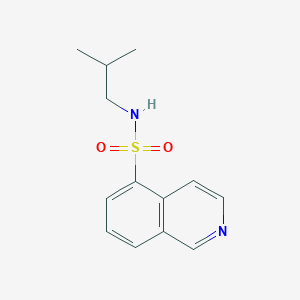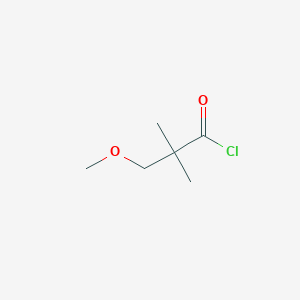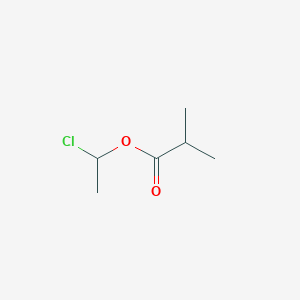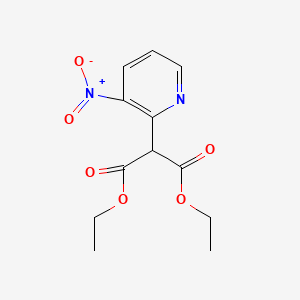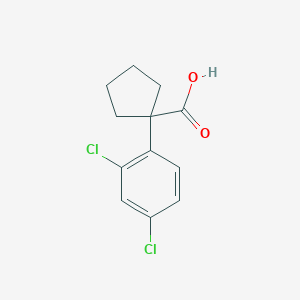
1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid” is a chemical compound . Unfortunately, there’s not much specific information available about this compound.
Synthesis Analysis
The synthesis of similar compounds typically involves various chemical reactions, but the specific synthesis pathway for “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid” isn’t available in the sources I found .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid”, this information isn’t readily available .Chemical Reactions Analysis
The chemical reactions that “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid” undergoes aren’t specified in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, and solubility. For “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid”, this information isn’t readily available .Applications De Recherche Scientifique
1. Herbicide Use and Toxicity
2,4-D is extensively used in agriculture and urban activities for pest control. Studies have focused on its toxicity and mutagenicity, highlighting its environmental impact, especially on non-target aquatic species and its potential occupational risks (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Environmental Degradation and Remediation
Research into the environmental degradation of 2,4-D includes the involvement of cytochrome P450 in its metabolism by the fungus Umbelopsis isabellina, suggesting a potential for bioremediation (Nykiel-Szymańska, Stolarek, & Bernat, 2017). Another study discusses various methods for removing 2,4-D from contaminated water sources, emphasizing the need for efficient technology to handle water contamination caused by this herbicide (EvyAliceAbigail et al., 2017).
3. Chemical Transformations and Interactions
Chemical studies have analyzed the formation of 1,2-dioxanes when reacting certain compounds with tris(2,4-pentanedionato) manganese(III) or manganese(III) acetate, providing insights into chemical transformations involving 2,4-D derivatives (Nishino et al., 1991).
4. Mechanism of Action as a Herbicide
Insight into 2,4-D's mode of action as a herbicide has been explored, emphasizing its physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVNUENSNUSROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533434 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
CAS RN |
61023-76-5 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61023-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

